BenchChemオンラインストアへようこそ!

Dihydrolenperone

Non-small cell lung cancer Cytotoxicity Butyrophenone

Dihydrolenperone (RMI-11974) is a synthetic butyrophenone derivative that has been investigated for antineoplastic activity, specifically against non-small cell lung cancer (NSCLC). Unlike the majority of butyrophenones developed as antipsychotic dopamine D2 receptor antagonists (e.g., lenperone, haloperidol), dihydrolenperone was advanced through a directed Phase I clinical trial in lung cancer patients based on in vitro evidence of tumor cell growth inhibition identified via the human tumor colony-forming assay (HTCFA).

Molecular Formula C22H25F2NO2
Molecular Weight 373.4 g/mol
CAS No. 38077-12-2
Cat. No. B1670605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolenperone
CAS38077-12-2
SynonymsDihydrolenperone;  RMI 11974;  RMI-11974;  RMI11974; 
Molecular FormulaC22H25F2NO2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2
InChIKeyICAYNKLSQSKOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolenperone (CAS 38077-12-2): A Butyrophenone-Derived Antineoplastic Agent Procured for Lung Cancer Research


Dihydrolenperone (RMI-11974) is a synthetic butyrophenone derivative that has been investigated for antineoplastic activity, specifically against non-small cell lung cancer (NSCLC) [1]. Unlike the majority of butyrophenones developed as antipsychotic dopamine D2 receptor antagonists (e.g., lenperone, haloperidol), dihydrolenperone was advanced through a directed Phase I clinical trial in lung cancer patients based on in vitro evidence of tumor cell growth inhibition identified via the human tumor colony-forming assay (HTCFA) [2]. Its chemical structure (C22H25F2NO2; MW 373.44) features a characteristic hydroxyl group on the piperidine ring—a key structural distinction from the carbonyl-bearing parent compound lenperone—and it exists as a racemic mixture with one undefined stereocenter .

Why Lenperone, Haloperidol, or Other Butyrophenone Analogs Cannot Proxy for Dihydrolenperone in Antitumor Research


Dihydrolenperone is the reduced alcohol analog of lenperone (AHR-2277), a typical antipsychotic butyrophenone that acts as a dopamine D2 receptor antagonist [1]. The structural divergence—a secondary alcohol (CH-OH) on the piperidine ring of dihydrolenperone versus a ketone (C=O) in lenperone—is not a minor modification; it fundamentally redirects the compound's pharmacodynamic profile away from dopamine receptor-mediated neuroleptic activity toward a distinct, albeit mechanistically undefined, antitumor phenotype [2]. Substituting dihydrolenperone with lenperone, haloperidol, declenperone, or milenperone would introduce potent dopamine D2 antagonism (Ki values in the low nanomolar range for lenperone) without delivering the NSCLC-directed cytotoxicity demonstrated in the HTCFA and MTT assay contexts that defined dihydrolenperone's preclinical candidacy [2][3]. Procurement for lung cancer research without verifying the reduced butyrophenone structure risks confounding experimental outcomes with off-target dopaminergic pharmacology.

Quantitative Differentiation Evidence: Dihydrolenperone vs. Lenperone and Class-Level Butyrophenone Comparators


In Vitro Cytotoxicity Against NSCLC and SCLC Lines: Dihydrolenperone vs. Lenperone's Undefined Antitumor Profile

Dihydrolenperone demonstrated 50% inhibition of growth (IC50) in non-small cell lung cancer and small cell lung cancer cell lines at concentrations of 70–450 micromolar (26–168 µg/mL) in the MTT tetrazolium assay [1]. The preclinical NCI grant report further cites an IC50 range of 25–165 µg/mL against human lung cancer lines using the HTCFA [2]. In contrast, lenperone—the closest structural analog—has no reported antitumor activity in comparable lung cancer models; its pharmacological profile is confined to dopamine D2 receptor antagonism (Ki = 4.3 nM) [3]. The class-level inference: no other butyrophenone antipsychotic (haloperidol, declenperone, milenperone) has demonstrated NSCLC-directed cytotoxicity via the HTCFA path.

Non-small cell lung cancer Cytotoxicity Butyrophenone MTT assay

Phase I Clinical Tolerability Profile: Dihydrolenperone's CNS-Limited Toxicity vs. Butyrophenone Antipsychotic Side Effect Spectra

In a completed Phase I trial of 32 lung cancer patients, dihydrolenperone established a maximum tolerated dose (MTD) of 50 mg/m² orally twice daily, with dose-limiting toxicity restricted to somnolence; no significant hematologic, renal, or hepatic toxicity was observed [1]. Symptomatic hypotension (Grade 1 or 2) occurred in 18 of 32 patients. In contrast, lenperone—the unreduced parent compound—was investigated as a neuroleptic with clinical doses of 60–90 mg/day and produced a broader side effect profile including cardiovascular effects that limited its dosing; lenperone was never FDA-approved for human use [2][3]. While dihydrolenperone's somnolence is consistent with CNS penetration expected of butyrophenones, the absence of bone marrow, renal, and hepatic toxicity differentiates it from many conventional cytotoxic agents evaluated in parallel Phase I oncology programs of the same era.

Phase I trial Maximum tolerated dose Dose-limiting toxicity Clinical pharmacology

Pharmacokinetic-Pharmacodynamic Disconnect: Dihydrolenperone Plasma Levels vs. In Vitro Active Concentrations

Pharmacokinetic analysis from the Phase I trial revealed that dihydrolenperone plasma levels were at least 75-fold lower than the concentrations required for in vitro activity against lung cancer cell lines (peak absorption at 3–5 hours post-dose) [1]. The NCI preclinical report quantified this gap as more than 100-fold [2]. This pharmacokinetic-pharmacodynamic (PK-PD) disconnect—documented quantitatively with human plasma concentration data—is a defining feature of dihydrolenperone's clinical dataset. By comparison, lenperone and haloperidol achieve clinically relevant plasma concentrations for their dopamine D2 receptor targets (low nanomolar Ki) within standard oral dosing ranges, a parameter irrelevant to antitumor applications [3].

Pharmacokinetics Plasma concentration Oral absorption Translational gap

Structural Determinant of Functional Divergence: Dihydrolenperone's Piperidine Alcohol vs. Lenperone's Piperidine Ketone

Dihydrolenperone (C22H25F2NO2) is the reduced alcohol analog of lenperone (C22H23F2NO2); the sole structural difference is the reduction of the piperidine-4-carbonyl group (C=O, ketone) in lenperone to a secondary alcohol (CH-OH) in dihydrolenperone [1]. This single bond reduction increases molecular weight from 371.43 to 373.44 g/mol, adds one hydrogen bond donor, and alters the computed LogP (XLogP3-AA = 3.7 for dihydrolenperone) [2]. This structural change was previously observed in the haloperidol/reduced haloperidol pair, where reduction to the alcohol decreased prolactin-releasing potency (a D2-mediated effect) to one-fourth that of the parent ketone [3]. The class-level inference: reduction of the butyrophenone ketone to a secondary alcohol substantially attenuates dopamine D2 receptor functional activity—consistent with dihydrolenperone's advancement as an antitumor rather than antipsychotic agent.

Structure-activity relationship Reduced butyrophenone Chemical differentiation Hydroxyl vs. carbonyl

Dihydroorotase Inhibition: A Secondary Biochemical Activity Differentiating Dihydrolenperone from Canonical Butyrophenone Targets

Dihydrolenperone was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, with a reported IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 and 10 µM compound concentration [1]. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis, a pathway frequently targeted in cancer chemotherapy. While this IC50 value reveals only weak inhibitory activity, the engagement with a pyrimidine biosynthesis enzyme represents a biochemical profile distinct from the dopamine D2 receptor (lenperone Ki = 4.3 nM), serotonin 5-HT2A receptor (declenperone), and alpha-adrenergic receptor interactions that define the pharmacological space of non-reduced butyrophenones [2][3]. The class-level inference: the reduced alcohol butyrophenone scaffold may exhibit promiscuous interactions with non-GPCR targets absent from the unreduced parent class.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition Butyrophenone

Validated Research Application Scenarios for Dihydrolenperone in Oncology and Chemical Biology


Tool Compound for Butyrophenone-Derived Antitumor Phenotypic Screening in NSCLC Models

Dihydrolenperone is appropriate as a reference compound in phenotypic screening campaigns investigating butyrophenone-derived antitumor activity against NSCLC and SCLC cell lines. Its MTT assay IC50 range (70–450 µM) and HTCFA activity (25–165 µg/mL) provide a benchmark for structure-activity relationship (SAR) exploration of reduced butyrophenone analogs [1]. Procurement should include analytical verification of the reduced alcohol moiety by HPLC and mass spectrometry to exclude contamination with the unreduced lenperone ketone, which would introduce confounding dopaminergic pharmacology.

Pharmacokinetic-Pharmacodynamic Modeling of CNS-Penetrant Antitumor Agents with Known Human Tolerability

Dihydrolenperone's Phase I dataset—including MTD (50 mg/m² PO BID), peak plasma absorption at 3–5 hours, and the ≥75-fold PK-PD gap—provides a fully characterized human pharmacokinetic reference for modeling CNS-penetrant small molecules with antitumor intent [1]. This dataset is valuable for academic and industry PK-PD modelers developing physiologically based pharmacokinetic (PBPK) models, particularly when benchmarking against the structurally related but pharmacologically distinct lenperone.

Chemical Biology Probe for Investigating Dihydroorotase and Pyrimidine Biosynthesis Pathway Engagement

Dihydrolenperone's weak dihydroorotase inhibitory activity (IC50 ≈ 1 mM) supports its use as a starting scaffold for fragment-based or medicinal chemistry campaigns targeting the pyrimidine biosynthesis pathway [1]. Researchers procuring this compound for target identification studies should note that the IC50 is three orders of magnitude weaker than clinically relevant enzyme inhibitors, and thus dihydrolenperone is suitable as a chemical probe for in vitro mechanistic studies rather than as a potent lead compound.

Investigational Agent for Drug Repurposing Screens Leveraging the Butyrophenone Scaffold

Given the documented repurposing potential of butyrophenones in oncology and the evidence that reduction of the piperidine ketone to an alcohol attenuates D2 receptor activity while preserving antitumor effects, dihydrolenperone is a logical inclusion in drug repurposing panels [1]. Its mechanism of action remains undefined, and procurement for target deconvolution studies (e.g., thermal proteome profiling, affinity-based target identification) is supported by its solubility in DMSO and established storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrolenperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.